molecular formula C19H20ClN3OS B2907408 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392242-10-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2907408
CAS No.: 392242-10-3
M. Wt: 373.9
InChI Key: UHGSGLFJIGJODZ-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a hybrid molecule combining a 1,3,4-thiadiazole core substituted with a 4-chlorophenyl group and an adamantane carboxamide moiety. The 1,3,4-thiadiazole ring is a nitrogen-sulfur heterocycle known for its electron-deficient properties and bioisosteric versatility, while the adamantane group contributes lipophilicity and metabolic stability. This structural synergy makes the compound a candidate for pharmacological applications, particularly in oncology and antimicrobial research.

Synthesis of such derivatives typically involves coupling adamantane-1-carbonyl chloride with a 5-substituted-1,3,4-thiadiazol-2-amine precursor under basic conditions (e.g., using K₂CO₃ in toluene), as described for analogous carboxamide derivatives . Structural characterization employs NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) , while crystallographic studies of related adamantane-thiadiazole compounds reveal planar heterocyclic rings and hydrogen-bonding motifs critical for biological interactions .

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-15-3-1-14(2-4-15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGSGLFJIGJODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps. One common approach is the reaction of adamantane-1-carboxylic acid with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine under specific conditions, such as the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The choice of solvents, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The adamantane ring can be oxidized to form adamantane-1-carboxylic acid.

  • Reduction: The thiadiazole ring can be reduced to form a corresponding thioamide.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Adamantane-1-carboxylic acid

  • Reduction: Thioamide derivatives

  • Substitution: Chloro-substituted phenyl derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its adamantane core makes it a valuable precursor in the development of new materials and catalysts.

Biology: The biological applications of this compound are vast. It has shown potential as an antiviral, antibacterial, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In the medical field, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is being explored for its therapeutic properties. It has demonstrated efficacy in preclinical studies for treating conditions such as tuberculosis and certain types of cancer.

Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its unique structure contributes to the development of new products with enhanced properties.

Mechanism of Action

The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to enzymes and receptors, modulating their activity. The thiadiazole ring plays a crucial role in the compound's biological activity, influencing pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues with 1,3,4-Thiadiazole Cores

  • Compound 60 (N-(5-Phenyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide) and Compound 61 (N-(5-(2,3-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide): These analogues share the adamantane carboxamide-thiadiazole scaffold but differ in substituents on the thiadiazole ring. Compound 61’s 2,3-dihydroxyphenyl group enhances hydrophilicity and hydrogen-bonding capacity compared to the 4-chlorophenyl group in the target compound. In cytotoxicity assays (MTT), compounds 60 and 61 showed moderate activity against HT-29 (colon cancer) and MCF-7 (breast cancer) cell lines, with compound 61 exhibiting higher potency due to its polar substituents .
  • Crystallographic studies show a planar thiadiazole ring and N–H⋯N hydrogen bonds forming supramolecular chains, contrasting with the carboxamide’s ability to participate in additional hydrogen-bonding interactions . Such structural differences may lower its cytotoxicity compared to carboxamide derivatives.

Adamantane Derivatives with Alternative Heterocycles

  • Tetrazole- and Triazole-Based Analogues (Evidenced in Chinese Studies): Tetrazole-linked adamantane derivatives (e.g., N′-5-tetrazolyl-N-arylthioureas) demonstrated herbicidal and plant growth-regulating activities , while triazole-carboxylate derivatives (e.g., N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-arylurea) showed plant growth modulation . These activities highlight the role of heterocycle choice in biological targeting: thiadiazoles are more associated with anticancer activity, whereas tetrazoles/triazoles may favor agrochemical applications.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an adamantane moiety with a 1,3,4-thiadiazole ring. The adamantane structure contributes to its rigidity and lipophilicity, which are critical for biological interactions. The presence of the 4-chlorophenyl substituent enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity. For instance, a study involving various thiadiazole derivatives demonstrated potent cytotoxic effects against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound's mechanism of action includes inducing apoptotic cell death and disrupting cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-72.32Apoptosis induction
Similar Thiadiazole DerivativeHepG23.21Cell cycle arrest

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds possess antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of bacterial enzymes without affecting human counterparts.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Binding Affinity : The adamantane moiety allows the compound to fit into hydrophobic pockets in target proteins.
  • Non-covalent Interactions : Hydrogen bonding and π-π stacking with aromatic residues enhance binding stability.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and survival.

Case Studies

  • In vitro Studies : A study reported that the compound exhibited an IC50 value of 2.32 µM against MCF-7 cells, indicating high potency compared to standard chemotherapeutics.
  • In vivo Studies : Animal models have demonstrated the efficacy of this compound in reducing tumor size while exhibiting minimal toxicity.

Comparative Analysis

Comparing this compound with other thiadiazole derivatives reveals its superior activity profile:

Compound IC50 (µM) Target
This compound2.32MCF-7
Compound A5.36MCF-7
Compound B9.6HL-60

Q & A

Basic: What are the standard synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Start with adamantane-1-carbohydrazide, which is treated with an isothiocyanate derivative to form thiosemicarbazide intermediates .
  • Step 2 : Cyclization of the intermediate using sulfuric acid at room temperature for 24 hours yields the 1,3,4-thiadiazole core .
  • Step 3 : Introduce the 4-chlorophenyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Cu(I) or Pd-based systems for regioselectivity .
  • Optimization : Solvents (e.g., DMF, DMSO) and temperature control (60–90°C) are critical for yields >80% .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirms adamantane and thiadiazole proton environments (e.g., adamantane CH₂ groups at δ 1.8–2.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.6) .
  • X-ray Crystallography : Resolves spatial arrangements of the adamantane-thiadiazole hybrid structure .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

Basic: How is the compound screened for biological activity in preclinical research?

  • Anticancer Assays : Test against cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are compared to controls like doxorubicin .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2) with fluorogenic substrates .

Advanced: How do structural modifications (SAR) influence its biological activity?

  • Thiadiazole Substituents : Electron-withdrawing groups (e.g., 4-Cl) enhance anticancer activity (IC₅₀ 0.37 µM in HeLa vs. 0.73 µM for 2-F derivatives) .
  • Adamantane Position : Substitution at the 1-carboxamide position improves lipophilicity, enhancing blood-brain barrier penetration .
  • Linker Flexibility : Introducing sulfanyl (-S-) groups increases metabolic stability but may reduce solubility .

Advanced: How to resolve contradictions in IC₅₀ values across cell lines?

  • Case Study : IC₅₀ values for MCF-7 (TBD) vs. HeLa (0.37 µM) may reflect differences in drug efflux (e.g., P-gp expression) or apoptosis pathways .
  • Methodological Adjustments :
    • Standardize assay conditions (e.g., incubation time, serum content).
    • Validate cell line authenticity (STR profiling).
    • Use combination indices (e.g., CompuSyn) to assess synergism .

Advanced: What strategies address poor aqueous solubility during formulation?

  • Co-Solvent Systems : Use DMSO (≤10%) or surfactants (e.g., Tween-80) for in vitro studies .
  • Nanoparticle Encapsulation : PLGA or liposomal carriers improve bioavailability in vivo .
  • Salt Formation : Convert the carboxamide to a sodium salt for pH-dependent solubility .

Advanced: How to evaluate thermal and pH stability for storage?

  • Thermogravimetric Analysis (TGA) : Degradation onset >200°C indicates suitability for room-temperature storage .
  • pH Stability Studies : Monitor hydrolysis via HPLC under acidic (pH 2) and basic (pH 9) conditions. Degradation products (e.g., adamantane-1-carboxylic acid) suggest instability .
  • Recommendations : Store lyophilized at -20°C in amber vials .

Advanced: What mechanistic studies elucidate its anticancer activity?

  • Molecular Docking : Predict binding to tubulin (PDB: 1SA0) or EGFR (PDB: 1M17) with AutoDock Vina .
  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining in treated vs. untreated cells .
  • Western Blotting : Quantify pro-apoptotic markers (e.g., Bax, caspase-3) .

Advanced: How to optimize purification of synthetic intermediates?

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) .
  • Recrystallization : Ethanol/water (2:1) yields high-purity crystals (>98%) .
  • TLC Monitoring : Spot visualization under UV 254 nm ensures reaction progress .

Advanced: What experimental designs improve reaction yields?

  • DOE Approaches : Vary temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1 eq) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) with comparable yields .
  • In Situ Monitoring : Use FTIR to track carbonyl (C=O, ~1650 cm⁻¹) and thiadiazole (C-S, ~650 cm⁻¹) peaks .

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